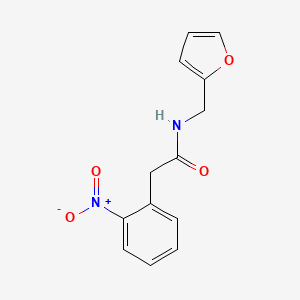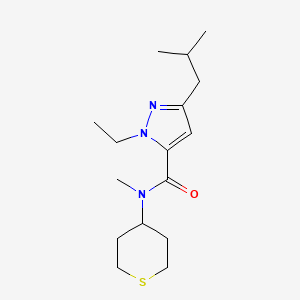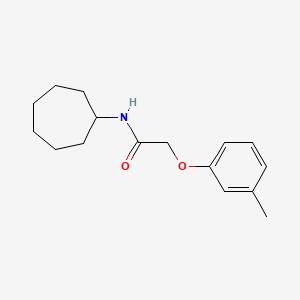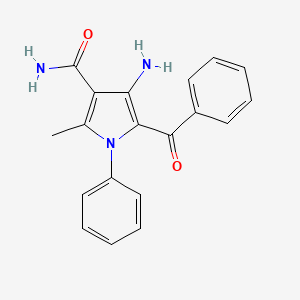methanone CAS No. 76061-41-1](/img/structure/B5683839.png)
[5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone
Vue d'ensemble
Description
[5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone, also known as bromo-dragonfly, is a potent hallucinogenic drug that belongs to the phenethylamine class. It was first synthesized in 1998 by a team of researchers led by David E. Nichols at Purdue University. Bromo-dragonfly is structurally similar to other phenethylamine hallucinogens such as LSD and mescaline, but it has a longer duration of action and is more potent. In recent years, bromo-dragonfly has gained attention as a research chemical due to its unique pharmacological properties.
Mécanisme D'action
Bromo-dragonfly acts primarily as a 5-HT2A receptor agonist, but it also has affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. Activation of these receptors leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This results in changes in sensory perception, mood, and cognition.
Biochemical and Physiological Effects
Bromo-dragonfly has been shown to produce a wide range of effects on the central nervous system, including visual and auditory hallucinations, changes in mood and perception, and altered states of consciousness. It has also been shown to increase heart rate and blood pressure, and to produce vasoconstriction. In animal studies, [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly has been shown to produce neurotoxic effects, including damage to serotonin neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Bromo-dragonfly has several advantages as a research chemical, including its potency and long duration of action. This allows researchers to study its effects over an extended period of time. However, its high toxicity and potential for adverse effects make it challenging to work with. Careful handling and safety precautions are necessary to minimize the risk of exposure.
Orientations Futures
There are several areas of future research that could be explored with [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other mental health conditions. Additionally, further research is needed to understand the long-term effects of [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly on the central nervous system, including its potential neurotoxicity. Finally, studies could be conducted to investigate the effects of [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly on other serotonin receptors and neurotransmitter systems.
Méthodes De Synthèse
The synthesis of [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly involves a series of chemical reactions starting with the condensation of 2-chlorobenzaldehyde with 2-bromo-4-methylphenethylamine. The resulting product is then reduced to the corresponding alcohol, which is then oxidized to the ketone using a mild oxidizing agent. The final step involves the bromination of the phenyl ring using N-bromosuccinimide. The synthesis of [5-bromo-2-(methylamino)phenyl](2-chlorophenyl)methanonefly is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
Bromo-dragonfly has been used in scientific research to study its effects on the central nervous system. It acts as a potent agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Bromo-dragonfly has been shown to produce profound alterations in sensory perception, including visual and auditory hallucinations. It has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
[5-bromo-2-(methylamino)phenyl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-17-13-7-6-9(15)8-11(13)14(18)10-4-2-3-5-12(10)16/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFSBHQVLSJWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236574 | |
| Record name | [5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone | |
CAS RN |
76061-41-1 | |
| Record name | [5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76061-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Bromo-2-(methylamino)phenyl](2-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5683757.png)
![2-[(2-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5683763.png)



![8-[(isopropylthio)acetyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5683790.png)

![(1S*,5R*)-3-acetyl-6-(1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5683805.png)
![(2,3-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5683808.png)
![N-phenyl-5-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)pyrimidin-2-amine](/img/structure/B5683809.png)

![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidin-4-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5683823.png)
![3-{4-methyl-5-[(2-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683833.png)
![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)